molecular formula C19H23O2P B12894735 ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide

((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide

Cat. No.: B12894735
M. Wt: 314.4 g/mol
InChI Key: XMIFTCHCGGTCPI-QFBILLFUSA-N
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Description

((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide: is a chemical compound with the molecular formula C19H23O2P It is known for its unique structure, which includes a cyclohexyl ring, a hydroxyl group, and a diphenylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide are not widely documented, the synthesis typically involves the use of common reagents and conditions found in laboratory settings, scaled up for industrial use.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can target the phosphine oxide moiety.

    Substitution: The compound can participate in substitution reactions, especially involving the cyclohexyl ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oxidized derivatives of the compound.

    Reduction: Reduced forms of the phosphine oxide.

    Substitution: Substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry due to its ability to bind to metal centers.

Biology:

  • Potential applications in biochemical studies involving phosphine oxides.

Medicine:

  • Investigated for its potential use in drug development and as a pharmacological agent.

Industry:

  • Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets through its hydroxyl and phosphine oxide groups. These interactions can influence various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the cyclohexyl ring and the specific arrangement of functional groups in ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide) provides unique reactivity and binding properties compared to other phosphine oxides.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H23O2P

Molecular Weight

314.4 g/mol

IUPAC Name

(1R,2R)-2-(diphenylphosphorylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C19H23O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16,19-20H,7-9,14-15H2/t16-,19+/m0/s1

InChI Key

XMIFTCHCGGTCPI-QFBILLFUSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

C1CCC(C(C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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